2-(2,4,6-Trifluorphenyl)ethanol

Übersicht

Beschreibung

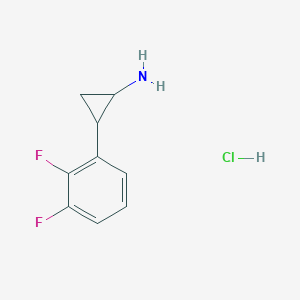

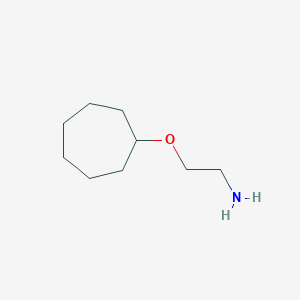

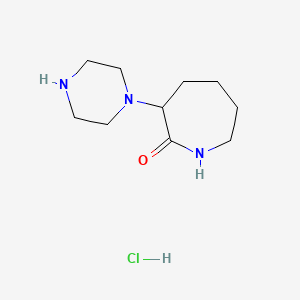

“2-(2,4,6-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It contains a total of 19 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 19 bonds, including 12 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Wittig reaction of 2,4,6-trifluorobenzaldehyde with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon gives only new E (and 2E,4E)-forms selectively .

Molecular Structure Analysis

The molecular structure of “2-(2,4,6-Trifluorophenyl)ethanol” includes a six-membered aromatic ring with three fluorine substituents at the 2, 4, and 6 positions. Attached to the aromatic ring at the 2 position is an ethanol group .

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Suzuki–Miyaura-Kupplung

2-(2,4,6-Trifluorphenyl)ethanol: wird in der organischen Synthese eingesetzt, insbesondere in Suzuki–Miyaura-Kupplungsreaktionen. Dieser Prozess ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Die Anwesenheit der Trifluorphenylgruppe kann die Reaktivität und Selektivität von Organoboranreagenzien, die in diesen Kupplungen verwendet werden, verbessern .

Analytische Chemie: Wittig-Reaktionen

In der analytischen Chemie spielt This compound eine Rolle in Wittig-Reaktionen, die für die Synthese von Alkenen unerlässlich sind. Die Verbindung kann verwendet werden, um geometrische Isomere selektiv zu erzeugen, die dann mit verschiedenen spektroskopischen Techniken charakterisiert werden .

Pharmazeutische Forschung: Lösemitteleigenschaften

Die Trifluorphenylgruppe in This compound kann in der pharmazeutischen Forschung für ihre Lösemitteleigenschaften genutzt werden. Lösemittel wie Trifluorethanol sind dafür bekannt, die nukleophile Peptidarylierung zu kontrollieren, die für die Peptidmodifikation und die Medikamentenentwicklung entscheidend ist .

Materialwissenschaft: Lumineszenzeigenschaften

Die Derivate dieser Verbindung wurden auf ihre Lumineszenzeigenschaften untersucht, die in der Materialwissenschaft von Bedeutung sind. Sie können als selektive lumineszierende Sonden zur Detektion von Nitroaromaten dienen, was für die Umweltüberwachung und Sensoranwendungen von entscheidender Bedeutung ist .

Umweltwissenschaften: Ökologische Folgenabschätzung

This compound: und verwandte Verbindungen werden auf ihre ökologischen Auswirkungen untersucht. Studien befassen sich mit dem Verständnis ihres Verhaltens in der Umwelt und stellen sicher, dass sie keine Risiken darstellen, wenn sie in Ökosysteme gelangen .

Biochemische Forschung: Biomolekulare Wechselwirkungen

In der Biochemie kann die elektronenziehende Trifluorphenylgruppe biomolekulare Wechselwirkungen beeinflussen. Diese Eigenschaft ist nützlich bei der Untersuchung der Proteinfaltung, Enzym Aktivität und anderer biochemischer Prozesse, bei denen Lösemitteleffekte von Bedeutung sind .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of 2-(2,4,6-Trifluorophenyl)ethanol’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2,4,6-Trifluorophenyl)ethanol is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound

Biochemische Analyse

Biochemical Properties

2-(2,4,6-Trifluorophenyl)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves its binding with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The presence of fluorine atoms enhances the compound’s reactivity and binding affinity, making it a potent inhibitor of certain enzymatic reactions. Additionally, 2-(2,4,6-Trifluorophenyl)ethanol has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

The effects of 2-(2,4,6-Trifluorophenyl)ethanol on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, 2-(2,4,6-Trifluorophenyl)ethanol can induce cytotoxic effects, leading to cell apoptosis or necrosis. The compound’s impact on cellular metabolism includes alterations in ATP production and mitochondrial function .

Molecular Mechanism

The molecular mechanism of action of 2-(2,4,6-Trifluorophenyl)ethanol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. For instance, its interaction with alcohol dehydrogenase results in the inhibition of ethanol oxidation. Additionally, 2-(2,4,6-Trifluorophenyl)ethanol can bind to DNA, causing changes in gene expression and potentially leading to mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4,6-Trifluorophenyl)ethanol have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 2-(2,4,6-Trifluorophenyl)ethanol in in vitro studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzymatic activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-(2,4,6-Trifluorophenyl)ethanol in animal models vary with different dosages. At low doses, the compound has minimal toxic effects and can be used to study its biochemical interactions without causing significant harm. At higher doses, 2-(2,4,6-Trifluorophenyl)ethanol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

2-(2,4,6-Trifluorophenyl)ethanol is involved in several metabolic pathways, primarily those related to its oxidation and conjugation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The presence of fluorine atoms can influence the metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

The transport and distribution of 2-(2,4,6-Trifluorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(2,4,6-Trifluorophenyl)ethanol within tissues is influenced by its lipophilicity and affinity for certain cellular compartments .

Subcellular Localization

The subcellular localization of 2-(2,4,6-Trifluorophenyl)ethanol is primarily within the cytoplasm and mitochondria. The compound’s hydroxyl group allows it to interact with mitochondrial membranes, potentially affecting mitochondrial function. Additionally, 2-(2,4,6-Trifluorophenyl)ethanol can be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals. These interactions can influence the compound’s activity and function within the cell .

Eigenschaften

IUPAC Name |

2-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYXJMXNVVNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695179 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000571-83-4 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1441446.png)

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)